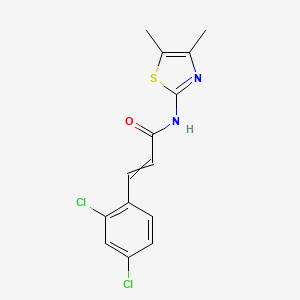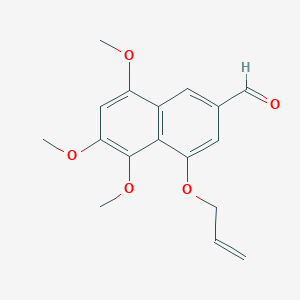
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- is a complex organic compound with the molecular formula C17H18O5. This compound is characterized by its naphthalene core, which is substituted with methoxy and propenyloxy groups. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the alkylation of 2-naphthalenecarboxaldehyde with appropriate reagents to introduce the methoxy and propenyloxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and controlled reaction times. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- can be compared with other similar compounds, such as:
2-Naphthalenecarboxaldehyde: Lacks the methoxy and propenyloxy groups, making it less versatile in certain reactions.
5,6,8-Trimethoxy-2-naphthaldehyde: Similar but lacks the propenyloxy group, affecting its reactivity and applications.
4-(2-Propenyloxy)-2-naphthaldehyde: Similar but lacks the methoxy groups, influencing its chemical properties and uses. The uniqueness of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
828933-01-3 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5,6,8-trimethoxy-4-prop-2-enoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H18O5/c1-5-6-22-14-8-11(10-18)7-12-13(19-2)9-15(20-3)17(21-4)16(12)14/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
AJRRNXKJFONAHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(C=C2OCC=C)C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


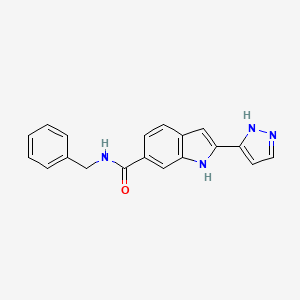
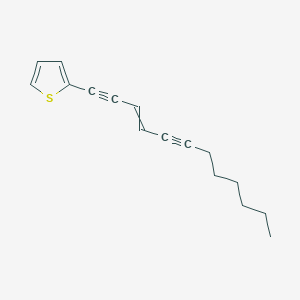
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)



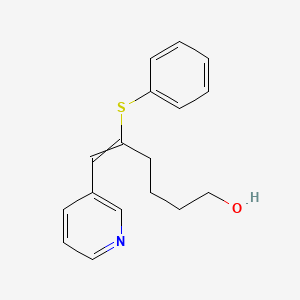

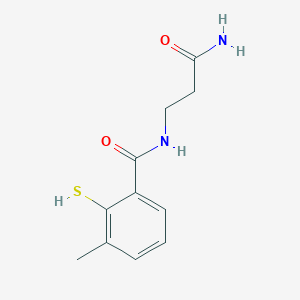


![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
